molecular formula C18H18N4O3S B2871152 2-((5-(1-Benzyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)propanoic acid CAS No. 282523-27-7

2-((5-(1-Benzyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)propanoic acid

Cat. No.: B2871152
CAS No.: 282523-27-7
M. Wt: 370.43
InChI Key: KEOSXTLXKTVZMO-UHFFFAOYSA-N
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Description

2-((5-(1-Benzyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)propanoic acid (CAS 282523-27-7) is a chemical building block offered with a purity of 97% . This compound features a 1,2,4-triazolethione core, a moiety of significant interest in medicinal chemistry and pharmaceutical research. The 1,2,4-triazolethione scaffold is recognized for its wide spectrum of biological activities and is considered a cyclic analog of important components like thiosemicarbazides . Researchers are exploring derivatives of this class for their potential in developing novel therapeutic agents. Compounds based on the 1,2,4-triazolethione structure have been investigated for various biological applications, including use as antiviral and anti-infective drugs . Furthermore, this structural class has shown promise in early-stage research for anticancer, antimicrobial, and anti-inflammatory activities, making it a valuable scaffold for hit-to-lead optimization campaigns in drug discovery . The presence of the triazolethione group, which can act as a pharmacophore, contributes to the molecule's ability to interact with biological targets. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate precautions in a well-ventilated place, wearing suitable protective clothing, and avoiding contact with skin and eyes .

Properties

IUPAC Name

2-[[5-(1-benzyl-2-oxopyridin-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-12(17(24)25)26-18-20-19-15(21(18)2)14-9-6-10-22(16(14)23)11-13-7-4-3-5-8-13/h3-10,12H,11H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEOSXTLXKTVZMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SC1=NN=C(N1C)C2=CC=CN(C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiosemicarbazides

In a representative procedure, hydrazinecarbothioamide intermediates are treated with sodium hydroxide or potassium hydroxide in ethanol at reflux temperatures. This promotes intramolecular cyclization, yielding 4-amino-5-substituted-1,2,4-triazole-3-thiones. For the target compound, methyl substitution at the 4-position is introduced by selecting methylhydrazine as a starting material. The reaction is monitored via thin-layer chromatography (TLC), and the product is purified via recrystallization from ethyl acetate.

Alkylation of the Thiol Group

The thiol group at the 3-position of the triazole is subsequently alkylated to introduce the propanoic acid moiety. Bromopropanoic acid derivatives, such as ethyl 3-bromopropanoate, react with the triazolethione in the presence of a base like potassium carbonate. This nucleophilic substitution proceeds in dimethylformamide (DMF) at 60–80°C, forming the thioether linkage. Post-reaction, the ester is hydrolyzed to the free carboxylic acid using aqueous hydrochloric acid.

Synthesis of the 1-Benzyl-2-oxo-1,2-dihydropyridin-3-yl Moiety

The pyridinone fragment is synthesized independently and coupled to the triazole core.

Preparation of 2-Oxo-1,2-dihydropyridine Derivatives

A Knorr-type condensation is employed to construct the pyridinone ring. Ethyl acetoacetate reacts with benzylamine in acetic acid under reflux, forming 1-benzyl-3-hydroxy-2-pyridinone. Oxidation of the hydroxyl group using hydrogen peroxide in alkaline media yields the 2-oxo derivative.

Functionalization at the 3-Position

Electrophilic substitution at the 3-position of the pyridinone is achieved via bromination using phosphorus tribromide (PBr₃) in dichloromethane. The resulting 3-bromo-1-benzyl-2-oxo-1,2-dihydropyridine serves as a key intermediate for subsequent coupling reactions.

Coupling of Triazole and Pyridinone Fragments

The final step involves linking the triazole and pyridinone moieties through a nucleophilic aromatic substitution (NAS) or transition metal-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution

The brominated pyridinone reacts with the triazole-thiolate anion generated in situ using sodium hydride (NaH) in tetrahydrofuran (THF). This method affords moderate yields (45–60%) and requires rigorous exclusion of moisture.

Copper-Catalyzed Coupling

Alternatively, a copper(I)-catalyzed Ullmann-type coupling enhances efficiency. A mixture of the triazole-thiol, bromopyridinone, CuI (10 mol%), and 1,10-phenanthroline in dimethyl sulfoxide (DMSO) at 120°C achieves coupling within 12 hours, yielding the desired product in 70–75% yield.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

Solvent Selection

Polar aprotic solvents like DMF and DMSO facilitate both alkylation and coupling steps by stabilizing ionic intermediates. However, DMSO may induce side reactions at elevated temperatures, necessitating careful temperature control.

Catalytic Systems

Copper catalysts (e.g., CuI) significantly improve coupling efficiency compared to palladium-based systems, which are less effective for sulfur-containing substrates.

Purification Techniques

Final purification employs column chromatography using silica gel and ethyl acetate/hexane gradients. High-performance liquid chromatography (HPLC) is utilized for analytical validation, ensuring ≥95% purity.

Analytical Characterization

The synthesized compound is characterized using spectroscopic and chromatographic methods:

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.25 (s, 1H, COOH), 7.60–7.23 (m, 6H, aromatic), 5.81 (s, 2H, CH₂Ph), 3.52 (s, 3H, NCH₃), 2.55–2.24 (m, 2H, CH₂), 1.98 (s, 3H, CH₃).
  • IR (KBr): 1705 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N), 2550 cm⁻¹ (S-H, absent post-alkylation).

Chromatographic Validation

Reverse-phase HPLC (C18 column, acetonitrile/water 60:40) confirms a single peak at 8.2 minutes, correlating with the expected molecular weight (HRMS: m/z 426.1481 [M + H]⁺).

Chemical Reactions Analysis

Types of Reactions

2-((5-(1-Benzyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl groups to alcohols.

    Hydrolysis: The ester or amide derivatives of the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Benzyl chloride, various nucleophiles

    Hydrolysis: Hydrochloric acid, sodium hydroxide

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives

    Hydrolysis: Carboxylic acids, amines

Scientific Research Applications

Scientific Research Applications of 2-((5-(1-Benzyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)propanoic acid

This compound is a complex organic compound featuring a triazole ring, a pyridine ring, and a propanoic acid moiety. It is of interest in medicinal chemistry and organic synthesis because of its potential biological activities and versatile chemical reactivity.

Areas of Application

This compound has applications in chemistry, biology, medicine, and industry.

  • Chemistry It serves as a building block in synthesizing complex molecules and as a ligand in coordination chemistry.
  • Biology It is studied for its potential antimicrobial, antifungal, and anticancer properties.
  • Medicine It is investigated for potential therapeutic applications in developing new drugs for treating various diseases.
  • Industry It is used to develop new materials and as a catalyst in industrial processes.

Potential Biological Activities

The compound's mechanism of action involves interaction with molecular targets and pathways, binding to enzymes or receptors, modulating their activity, and leading to biological effects. For example, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
  • Reduction Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl groups to alcohols.
  • Hydrolysis The ester or amide derivatives of the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids or amines.

Mechanism of Action

The mechanism of action of 2-((5-(1-Benzyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous 1,2,4-triazole derivatives:

Compound Key Substituents Biological/Physicochemical Properties Applications References
2-((5-(1-Benzyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)propanoic acid - 1-Benzyl-2-oxo-dihydropyridin-3-yl
- Propanoic acid
- Discontinued commercial product
- Presumed improved solubility due to carboxylic acid group
- Research chemical
N-Substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives - 3-Bromophenyl
- Propanamide
- UV-Vis absorption at 295–298 nm
- Synthesized via multi-step route from 3-bromobenzoic acid
- Nonlinear optical materials
- DFT studies
4-((5-(Decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine - Decylthio
- Morpholine
- High antifungal and antimicrobial activity - Antimicrobial agent
Tryfuzol® (Piperidine 2-(5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetate) - Furan-2-yl
- Phenyl
- Piperidine-linked acetate
- Immunomodulatory, antioxidant, hepatoprotective properties - Therapeutic agent for oxidative stress
4-[5-[(1R)-1-[5-(3-Chlorophenyl)-3-isoxazolyl]ethoxy]-4-methyl-4H-1,2,4-triazol-3-yl]pyridine hydrochloride - 3-Chlorophenyl-isoxazole
- Pyridine
- Hydrochloride salt
- Formulated for stress-related disorders
- Enhanced stability via salt formation
- Pharmaceutical use in stress prevention/treatment
Morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetate - 2-Methoxyphenyl
- Pyridinyl
- Morpholinium salt
- Studied for chromatographic retention
- Thermodynamic stability in hydrophilic conditions
- Analytical chemistry standards

Key Observations:

Structural Variations Influence Activity: The benzyl-oxo-dihydropyridinyl group in the target compound distinguishes it from analogs with bromophenyl () or isoxazole () substituents. This moiety may confer unique electronic properties or binding affinity in biochemical contexts. Propanoic acid vs.

Biological Activity :

  • While the target compound lacks reported bioactivity data, structurally related compounds exhibit diverse applications:

  • Antimicrobial : Decylthio-morpholine derivatives ().
  • Pharmaceutical : Isoxazole-pyridine salts for stress management ().
  • Material Science: Bromophenyl-triazoles for nonlinear optics ().

Synthetic Pathways :

  • Multi-step synthesis from benzoic acid derivatives is common (e.g., 3-bromobenzoic acid in ), suggesting analogous routes for the target compound.

Commercial Status :

  • The target compound’s discontinued status () contrasts with the commercial viability of Tryfuzol® () and pharmaceutically optimized salts ().

Biological Activity

2-((5-(1-Benzyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)propanoic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a unique structure that includes a triazole ring, a pyridine ring, and a propanoic acid moiety, which may contribute to its diverse biological effects.

The chemical formula for this compound is C17H16N4O3SC_{17}H_{16}N_4O_3S with a molecular weight of 356.4 g/mol. It has a melting point of 190-192°C and predicted properties such as a density of approximately 1.38 g/cm³ and a pKa of 3.07 .

Biological Activities

Research indicates that compounds with similar structures to this compound exhibit various biological activities:

Anticancer Activity

Studies have shown that triazole derivatives possess significant anticancer properties. For instance, triazolethiones have been reported to exhibit cytotoxic effects against various cancer cell lines. A specific study noted that related compounds demonstrated IC50 values in the micromolar range against colon carcinoma (HCT116) and breast cancer (T47D) cell lines, indicating promising anticancer potential .

Antimicrobial Properties

Mercapto-substituted 1,2,4-triazoles have been highlighted for their antimicrobial activities. In particular, derivatives similar to the compound have shown effectiveness against bacterial and fungal strains. For example, certain triazole derivatives were found to inhibit the growth of pathogenic bacteria comparable to standard antibiotics .

The biological activity of this compound may involve the modulation of specific enzymes or receptors in cellular pathways. It is hypothesized that the compound could inhibit enzymes involved in cell proliferation and survival, thereby exerting its anticancer effects .

Research Findings

Recent studies have explored the synthesis and biological evaluation of various derivatives related to this compound. Key findings include:

Study Compound Cell Line IC50 (µM) Activity
Triazole derivativeHCT116 (Colon Cancer)6.2Anticancer
Triazole derivativeT47D (Breast Cancer)27.3Anticancer
Benzothioate derivativeVarious BacteriaVariesAntimicrobial

Case Studies

In one notable case study involving similar triazole compounds, researchers synthesized a series of derivatives and evaluated their biological activity against multiple cancer cell lines. The results indicated that modifications to the triazole ring significantly influenced their cytotoxicity and selectivity towards cancer cells.

Another study focused on the antimicrobial properties of triazole derivatives against common pathogens. The findings revealed that certain compounds exhibited superior activity compared to traditional antibiotics, suggesting potential for development into new therapeutic agents.

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